Spectroscopic data of 2-Iodo-4-methylphenol (¹H NMR, ¹³C NMR, IR, MS)
Spectroscopic data of 2-Iodo-4-methylphenol (¹H NMR, ¹³C NMR, IR, MS)
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-4-methylphenol (also known as 2-iodo-p-cresol), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, and includes detailed experimental protocols and workflow diagrams.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Iodo-4-methylphenol.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | d | 1H | Ar-H (H-6) |
| ~7.0 - 7.1 | dd | 1H | Ar-H (H-5) |
| ~6.8 - 6.9 | d | 1H | Ar-H (H-3) |
| ~4.5 - 5.5 | br s | 1H | -OH |
| ~2.2 - 2.3 | s | 3H | -CH₃ |
Note: Predicted values are based on typical chemical shifts for substituted phenols. Actual experimental values may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-1 (C-OH) |
| ~138 | C-3 |
| ~132 | C-5 |
| ~130 | C-4 (C-CH₃) |
| ~115 | C-6 |
| ~85 | C-2 (C-I) |
| ~20 | -CH₃ |
Source: Based on data available in PubChem and predicted values.[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1585 | Medium-Strong | C=C aromatic ring stretch |
| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretch |
| 1260 - 1140 | Strong | C-O stretch |
| ~850 - 800 | Strong | C-H out-of-plane bend (para-substituted) |
Source: Characteristic absorption bands for phenols.[2][3][4]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 234 | High | [M]⁺ (Molecular Ion) |
| 107 | High | [M - I]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Source: NIST Mass Spectrometry Data Center.[1][5] The molecular weight of 2-Iodo-4-methylphenol is 234.03 g/mol .[1][5]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-Iodo-4-methylphenol.
Materials:
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2-Iodo-4-methylphenol sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodo-4-methylphenol in 0.5-0.7 mL of a deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay compared to ¹H NMR, and a larger number of scans.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
To confirm the assignment of the hydroxyl proton, a "D₂O shake" experiment can be performed.[6] A few drops of deuterium oxide (D₂O) are added to the NMR tube, the tube is shaken, and the ¹H NMR spectrum is reacquired. The peak corresponding to the -OH proton will disappear or significantly decrease in intensity due to proton-deuterium exchange.[6][7]
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of 2-Iodo-4-methylphenol to identify its functional groups.
Materials:
-
2-Iodo-4-methylphenol sample
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
-
Potassium bromide (KBr), if using the pellet method
-
Solvent (e.g., CCl₄), if using the solution method
Procedure (using Attenuated Total Reflectance - ATR):
-
Spectrometer Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize. Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid 2-Iodo-4-methylphenol sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed. The characteristic absorption bands are identified and assigned to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Iodo-4-methylphenol.
Materials:
-
2-Iodo-4-methylphenol sample
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Helium carrier gas
-
Solvent for sample dissolution (e.g., dichloromethane, methanol)
Procedure (using GC-MS with Electron Ionization - EI):
-
Sample Preparation: Prepare a dilute solution of 2-Iodo-4-methylphenol in a volatile solvent.[8]
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.
-
Ionization: As the separated 2-Iodo-4-methylphenol elutes from the GC column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern provides structural information about the molecule.
Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
References
- 1. 2-Iodo-4-methylphenol | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. adichemistry.com [adichemistry.com]
- 5. Phenol, 2-iodo-4-methyl- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. documents.thermofisher.com [documents.thermofisher.com]
